7-(Trifluoromethyl)quinolin-3-ol
Description
7-(Trifluoromethyl)quinolin-3-ol (CAS: 1261803-30-8) is a quinoline derivative with a trifluoromethyl (-CF₃) group at the 7-position and a hydroxyl (-OH) group at the 3-position. Its molecular formula is C₁₀H₆F₃NO, with a molecular weight of 213.16 g/mol . The compound is structurally distinct from its isomer 7-(trifluoromethyl)-4-quinolinol (CAS: 322-97-4), where the hydroxyl group is at the 4-position . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
7-(trifluoromethyl)quinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-8(15)5-14-9(6)4-7/h1-5,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPNRCYWLIESGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and yields the desired product in good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their applicability in different fields.
Scientific Research Applications
Chemistry
7-(Trifluoromethyl)quinolin-3-ol serves as a crucial building block for synthesizing more complex fluorinated compounds. These derivatives are instrumental in material science and catalysis due to their unique chemical properties .
Biology
The compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. Its ability to modulate enzyme activity makes it an important candidate for research in biochemical pathways .
Medicine
Due to its enhanced stability and biological activity, this compound is investigated for potential therapeutic applications:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit potent antimicrobial activity, making them suitable for developing new antibiotics .
- Anticancer Activity: Research indicates that compounds similar to this compound can act as effective anticancer agents, as demonstrated in various in vitro assays .
Industry
This compound is also utilized in developing agrochemicals and as a component in liquid crystals for electronic displays, showcasing its versatility across different industrial applications.
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess enhanced antimicrobial properties compared to their non-fluorinated analogs. A study synthesized several new quinoline derivatives, which were tested against various bacterial strains, showing promising results in inhibiting growth .
Case Study 2: Anticancer Research
In a zebrafish embryo model, compounds derived from this compound were found to effectively inhibit cell proliferation. This study underscores the potential of these compounds as anticancer agents, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of enzymes involved in critical biological pathways, leading to therapeutic effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Positional Isomers: 3-OH vs. 4-OH Derivatives
The position of the hydroxyl group significantly impacts biological activity and physicochemical properties:
- 7-(Trifluoromethyl)-4-quinolinol (CAS: 322-97-4): This isomer demonstrated moderate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ values in the micromolar range), comparable to derivatives like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine .
- The 3-OH group may influence hydrogen bonding and solubility differently than the 4-position .
Table 1: Comparison of Key Isomers
Analogous Hydroxyquinolines
Other hydroxyquinoline derivatives with trifluoromethyl groups exhibit distinct properties:
- 7-(Trifluoromethyl)quinolin-8-ol (CAS: 313-17-7): Structural similarity score of 0.92 to 3-ol derivative. The 8-OH group may alter electronic effects and binding interactions in biological targets .
- 8-(Trifluoromethyl)quinolin-3-ol (CAS: 1261489-93-3): Similarity score 0.85. The trifluoromethyl group at the 8-position could sterically hinder interactions compared to the 7-position .
Substituent Variants: CF₃ vs. Sulfonyl Groups
Sulfonyl groups enhance solubility but may reduce membrane permeability compared to -CF₃ .
Biological Activity
7-(Trifluoromethyl)quinolin-3-ol is a fluorinated quinoline derivative notable for its enhanced biological activity due to the presence of a trifluoromethyl group at the 7-position and a hydroxyl group at the 3-position. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
The molecular formula of this compound is C10H6F3NO. The trifluoromethyl group significantly enhances the compound's stability and biological activity, allowing it to interact effectively with various biological targets. The mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activities, which can lead to antimicrobial and anticancer effects.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity Against Cancer Cells : It has shown potent growth inhibition in cell lines such as HT29, HCT116, and SW620, often rivaling the effects of conventional chemotherapeutics like cisplatin .
- Mechanism of Action : The compound's interaction with DNA gyrase enhances its antibacterial activity while simultaneously demonstrating antiproliferative effects against prostate cancer cells (PC3) and breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound also displays considerable antimicrobial properties:
- Inhibition of Bacterial Growth : It has been shown to enhance antibacterial activity against strains such as A. baumannii and B. cereus, with minimum inhibitory concentration (MIC) values indicating strong potency .
- Antiviral Activity : Preliminary studies suggest that it can suppress SARS-CoV-2 viral replication in vitro, indicating potential as an antiviral agent .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Cytotoxicity in Zebrafish Models : A study evaluated the anticancer activity using zebrafish embryos, where various quinoline-derived trifluoromethyl alcohols were tested for toxicity and growth inhibition. Results indicated that certain derivatives were effective growth inhibitors without significant toxicity .
- Analgesic Properties : Other research focused on the analgesic potential of quinoline derivatives, including this compound, which exhibited pain relief in zebrafish models by blocking sodium channels involved in pain signaling .
Comparative Analysis with Similar Compounds
The unique positioning of the trifluoromethyl and hydroxyl groups in this compound distinguishes it from other quinoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Fluoroquinoline | Fluorine instead of trifluoromethyl group | Moderate antibacterial properties |
| 3-(Trifluoromethyl)quinolin-5-ol | Trifluoromethyl at a different position | Variable cytotoxicity |
| This compound | Unique trifluoromethyl and hydroxyl positioning | High stability, significant anticancer and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
